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molecular formula C6H12F3N3 B8686753 4-(2,2,2-trifluoroethyl)piperazin-1-amine

4-(2,2,2-trifluoroethyl)piperazin-1-amine

Cat. No. B8686753
M. Wt: 183.18 g/mol
InChI Key: VDEYPLWBCCBZAB-UHFFFAOYSA-N
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Patent
US08742113B2

Procedure details

To a suspension of lithium aluminum hydride (2.22 g, 58.5 mmol) in tetrahydrofuran (100 mL) that cooled with ice bath, a solution of 1-nitroso-4-(2,2,2-trifluoroethyl)piperazine (5.43 g, 27.5 mmol) in tetrahydrofuran (10 mL) was added dropwise and the reaction mixture was allowed to warm to ambient temperature, then stirred for 5 days. The reaction mixture was cooled with ice bath, ethyl acetate was added until cease bubbling up, and water (2.1 mL) was added then the mixture was stirred for 20 min. To this mixture, 15% w/v sodium hydroxide solution (2.1 mL) and water (6.3 mL) were added, then the suspension mixture was allowed to warm to ambient temperature and then the mixture was stirred vigorously for 1 h. Magnesium sulfate was added to the mixture and stirred for a while, then the suspension was filtered. The filtrate was concentrated to afford 4-(2,2,2-trifluoroethyl)piperazine-1-amine as oil (4.72 g, y. 94%).
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
1-nitroso-4-(2,2,2-trifluoroethyl)piperazine
Quantity
5.43 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]([N:9]1[CH2:14][CH2:13][N:12]([CH2:15][C:16]([F:19])([F:18])[F:17])[CH2:11][CH2:10]1)=O.C(OCC)(=O)C>O1CCCC1>[F:19][C:16]([F:17])([F:18])[CH2:15][N:12]1[CH2:13][CH2:14][N:9]([NH2:7])[CH2:10][CH2:11]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
1-nitroso-4-(2,2,2-trifluoroethyl)piperazine
Quantity
5.43 g
Type
reactant
Smiles
N(=O)N1CCN(CC1)CC(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled with ice bath
CUSTOM
Type
CUSTOM
Details
until cease bubbling up
ADDITION
Type
ADDITION
Details
water (2.1 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
Magnesium sulfate was added to the mixture
STIRRING
Type
STIRRING
Details
stirred for a while
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
FC(CN1CCN(CC1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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